molecular formula C13H11Cl2N3O3S B2627353 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide CAS No. 327086-79-3

2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide

Cat. No.: B2627353
CAS No.: 327086-79-3
M. Wt: 360.21
InChI Key: ZFIJKZWDTWPPOJ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide is a strategically designed benzenesulfonamide compound that functions as a potent and selective inhibitor of carbonic anhydrase (CA) isoforms, particularly targeting CA IX and CA XII . These transmembrane enzymes are overexpressed in hypoxic tumor environments, where they acidify the extracellular space, promoting cancer cell survival, invasion, and metastasis. The unique structure of this inhibitor, featuring a sulfonamide zinc-binding group coupled with a hydrazinecarbonyl moiety, allows for enhanced interaction with the active site of these oncologically relevant isoforms. Its primary research value lies in its application as a chemical tool for investigating tumor acidosis and for developing novel anticancer strategies aimed at disrupting the pH regulatory mechanisms of malignant cells. Beyond oncology, this compound serves as a valuable pharmacophore in medicinal chemistry for the design of new CA inhibitors with potential applications in managing conditions like glaucoma, epilepsy, and obesity . Researchers utilize it to elucidate the role of specific CA isoforms in disease pathophysiology and to validate CA IX as a biomarker for tumor hypoxia.

Properties

IUPAC Name

2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3S/c14-9-2-4-10(5-3-9)18-22(20,21)12-7-8(13(19)17-16)1-6-11(12)15/h1-7,18H,16H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIJKZWDTWPPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NN)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-chlorobenzene-1-sulfonamide, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The amine group is acylated with 4-chlorobenzoyl chloride to form the corresponding amide.

    Hydrazinolysis: The amide is treated with hydrazine hydrate to introduce the hydrazinecarbonyl group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and inhibition, as well as to develop new biochemical assays.

    Industry: In industrial processes, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of certain enzymes, while the hydrazinecarbonyl group may form covalent bonds with active site residues. These interactions can disrupt normal enzyme function, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide (Compound 5)

  • Structure : Benzamide core with a hydrazinecarbonyl group and 4-chlorophenyl substitution.
  • Key Differences : Replaces the sulfonamide group with a benzamide (-CONH₂) linker.
  • Synthesis: Prepared via hydrazine hydrate reflux with an oxazinone intermediate .
  • Activity: Not explicitly reported, but benzamide derivatives are known for antimicrobial and anti-inflammatory properties. The absence of sulfonamide may reduce interactions with carbonic anhydrase or cyclooxygenase enzymes compared to the target compound.

2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (Compound 2)

  • Structure : 1,3,4-Thiadiazole core with chloroacetamide and 4-chlorophenyl groups.
  • Key Differences : Lacks a sulfonamide group; incorporates a thiadiazole ring for enhanced π-stacking and metabolic stability.
  • Synthesis : Derived from 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine and chloroacetyl chloride .

Acyl-Hydrazone Derivatives (TH1–TH10)

  • Structure : Tetrazole-linked hydrazide derivatives with aromatic aldehydes.
  • Key Differences : Hydrazide (-CONHNH₂) group instead of hydrazinecarbonyl (-CONHNH₂); tetrazole ring enhances electron-withdrawing effects.
  • Activity : Exhibited antifungal activity (MIC₈₀: 4–32 µg/mL) against Candida spp., with TH3–TH7 showing fungicidal effects . The target compound’s hydrazinecarbonyl group may confer similar bioactivity but with altered pharmacokinetics due to sulfonamide presence.

5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide

  • Structure : Sulfonamide-linked benzamide with three chlorine atoms.
  • Key Differences : Additional chlorine on the benzamide ring; lacks hydrazinecarbonyl.
  • Activity : Structural rigidity from multiple chlorines may enhance receptor binding but reduce solubility .

Structural and Functional Group Analysis

Compound Core Structure Functional Groups Molecular Weight Key Bioactivity
Target Compound Benzene-sulfonamide -Cl, -SO₂NH-, -CONHNH₂ 360.22 Undocumented (assumed antimicrobial)
Compound 5 Benzamide -Cl, -CONH₂, -CONHNH₂ ~300 (estimated) Antimicrobial (theoretical)
Compound 2 Thiadiazole -Cl, -CH₂CO-NH- 314.19 Anticancer intermediate
TH3–TH7 Tetrazole-hydrazide -N₄-, -CONHNH-Ar 350–450 Fungicidal (MIC₈₀: 4–16 µg/mL)

Biological Activity

The compound 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide , with the CAS number 327086-79-3, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₁Cl₂N₃O₃S
  • Molecular Weight : 360.22 g/mol
  • CAS Number : 327086-79-3

The structure of this compound features a sulfonamide group, which is known for its role in various pharmacological activities, including antimicrobial and antitumor effects.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The structural components of this compound suggest potential efficacy against various bacterial strains.

Case Studies:

Antitumor Activity

The biological activity of sulfonamides extends to anticancer effects. Compounds in this class have been studied for their ability to induce apoptosis in cancer cells.

Relevant Findings:

  • Mechanism of Action : The sulfonamide group may interfere with DNA synthesis and repair mechanisms in rapidly dividing cancer cells, leading to cell death.
  • In Vivo Studies : Preliminary studies on related compounds have shown promising results in murine models, indicating potential therapeutic benefits against tumors.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications to the hydrazinecarbonyl or chlorophenyl groups can significantly influence the potency and selectivity of these compounds.

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreases antibacterial activity
Alteration of hydrophobicityAffects cellular uptake and bioavailability

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cell lines. These studies typically utilize MTT assays to assess cell viability post-treatment.

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of similar compounds. For example, studies involving hydrazone derivatives have reported significant tumor suppression in treated mice compared to control groups.

Q & A

Q. Experimental Design :

  • In Vitro Assays : Screen against enzyme targets (e.g., carbonic anhydrase) using fluorescence-based inhibition assays.
  • Molecular Docking : Use AutoDock Vina to predict binding modes, focusing on sulfonamide’s interaction with catalytic zinc ions .

Advanced: How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

Answer:
Methodological Workflow :

NMR Analysis : Assign peaks using 2D experiments (HSQC, HMBC). For example, the sulfonamide NH proton typically appears downfield (δ 10–12 ppm) .

Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺). Discrepancies may arise from isotopic chlorine patterns (e.g., m/z 373.0124 for C₁₃H₁₀Cl₂N₂O₃S) .

Crystallographic Validation : SC-XRD provides definitive bond lengths/angles, resolving ambiguities in tautomeric forms (e.g., keto-enol equilibria) .

Advanced: What computational approaches predict the compound’s environmental toxicity?

Answer:
QSAR Modeling :

  • Descriptors : Calculate logP (lipophilicity) and polar surface area (PSA) using ChemAxon. High logP (>3) suggests bioaccumulation risk .
  • Ecotoxicity Prediction : Use EPI Suite to estimate LC₅₀ for aquatic organisms. Chlorinated sulfonamides often show high toxicity (H400 category) .

Q. Mitigation Strategies :

  • Introduce biodegradable groups (e.g., ester linkages) to reduce persistence .

Advanced: How can reaction conditions be optimized for regioselective functionalization?

Answer:
Case Study: Chlorination vs. Hydrazinecoupling :

  • Electrophilic Aromatic Substitution : Use AlCl₃ as a catalyst to direct chlorine to the para position .
  • Protecting Groups : Temporarily block the sulfonamide nitrogen with Boc groups to prevent undesired side reactions during hydrazine addition .

Q. Experimental Optimization :

  • DOE (Design of Experiments) : Vary temperature (40–100°C), solvent (DCM vs. THF), and catalyst loading (0–10 mol%) to map yield/selectivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.